molecular formula C8H10 B1607585 P-XYLENE-ALPHA,ALPHA,ALPHA,ALPHA',ALPHA',ALPHA'-D6 CAS No. 25493-13-4

P-XYLENE-ALPHA,ALPHA,ALPHA,ALPHA',ALPHA',ALPHA'-D6

Cat. No.: B1607585
CAS No.: 25493-13-4
M. Wt: 112.2 g/mol
InChI Key: URLKBWYHVLBVBO-WFGJKAKNSA-N
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Description

P-XYLENE-ALPHA,ALPHA,ALPHA,ALPHA',ALPHA',ALPHA'-D6 is a useful research compound. Its molecular formula is C8H10 and its molecular weight is 112.2 g/mol. The purity is usually 95%.
The exact mass of the compound (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-Xylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality P-XYLENE-ALPHA,ALPHA,ALPHA,ALPHA',ALPHA',ALPHA'-D6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about P-XYLENE-ALPHA,ALPHA,ALPHA,ALPHA',ALPHA',ALPHA'-D6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-bis(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLKBWYHVLBVBO-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180180
Record name (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-Xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25493-13-4
Record name 1,4-Di(methyl-d3)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25493-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-Xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025493134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-Xylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (α,α,α,α',α',α'-2H6)p-xylene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Troubleshooting & Optimization

Technical Support Center: High-Purity p-Xylene-d6 Maintenance

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Elimination of Trace Water Contaminants from p-Xylene-d6 NMR Standards

Ticket ID: TS-NMR-XYL-001 Responder: Senior Application Scientist, Spectroscopy Division

Executive Summary & Scientific Context

The Problem: You are likely observing an unexpected broad singlet in your proton NMR (


H-NMR) spectrum between 

0.4 and 0.6 ppm
. In aliphatic solvents (like CDCl

), water appears near 1.6 ppm. However, in aromatic solvents like p-Xylene-d6, the aromatic ring current effect shields the water protons, shifting the signal significantly upfield.

The Consequence: Trace water in p-Xylene-d6 is not merely a cosmetic impurity; it introduces three critical experimental errors:

  • Integration Error: The water signal often overlaps with highly shielded aliphatic protons (e.g., methyl groups on steroids or terpenes).

  • Chemical Exchange: Water protons can exchange with labile protons (–OH, –NH) in your analyte, broadening their signals or causing them to disappear entirely.

  • Hydrolysis: For moisture-sensitive catalysts or intermediates, even ppm-level water can degrade the sample during the acquisition time.

Diagnostic Module: Is it Water?

Before initiating remediation, confirm the contaminant identity. Water behaves differently depending on the solvent environment.[1][2][3]

Data Table: Water Chemical Shifts ( ) in Common Solvents
SolventDielectric Constant (

)
Water Signal (

ppm)
Peak CharacterMechanism of Shift
p-Xylene-d6 2.27 0.40 – 0.60 Broad Singlet Shielding (Ring Current)
Benzene-d62.280.40Broad SingletShielding (Ring Current)
Toluene-d82.380.43Broad SingletShielding (Ring Current)
Chloroform-d4.811.56Sharp SingletDeshielding (H-bonding)
DMSO-d646.73.33Sharp/BroadStrong H-bonding
Diagnostic Logic Flow

WaterDiagnosis Start Unidentified Peak in p-Xylene-d6 CheckShift Is the shift between 0.4 - 0.6 ppm? Start->CheckShift CheckShape Is the peak broad? CheckShift->CheckShape Yes ResultOther Suspect Other Impurity (Grease, Alkanes) CheckShift->ResultOther No (<0.3 or >1.0) CheckD2O D2O Shake Test: Add 1 drop D2O, shake, rerun. CheckShape->CheckD2O Yes CheckShape->ResultOther No (Sharp Multiplet) ResultExchange Peak Disappears/Moves? (Exchange occurred) CheckD2O->ResultExchange ResultWater CONFIRMED: Trace Water Contamination ResultExchange->ResultWater Yes ResultExchange->ResultOther No

Figure 1: Decision tree for identifying water impurities in aromatic NMR solvents. The D2O shake test confirms the presence of exchangeable protons.

Remediation Protocol: Molecular Sieves (The Gold Standard)

While distillation over Calcium Hydride (CaH


) is possible, it is hazardous and often overkill for standard NMR analysis. The industry standard for p-Xylene-d6 is Activated Molecular Sieves (Type 3A) .

Why Type 3A?

  • Pore Size: 3 Ångstroms.[4]

  • Selectivity: Adsorbs water (approx.[4][5][6] 2.7 Å) but excludes p-Xylene (approx.[7] 5.8 Å).

  • Risk Mitigation: Using larger sieves (4A or 5A) is generally safe for xylene, but 3A prevents any risk of co-adsorbing smaller analytes if you add sieves directly to the sample tube.

The Activation & Drying Workflow

CRITICAL WARNING: Using unactivated (out-of-the-bottle) sieves will add water to your solvent. Sieves are hygroscopic and saturate instantly in ambient air.

SieveProtocol Raw Raw Sieves (3A) (Beads/Pellets) Heat Activation Bake at 250-300°C (Overnight or Vacuum) Raw->Heat Cool Cooling Phase Store in Desiccator (Under Vacuum/Ar) Heat->Cool Add Solvent Treatment Add 5-10% w/v to p-Xylene-d6 Cool->Add Wait Equilibration Wait 12-24 Hours Add->Wait Filter Filtration 0.2 µm PTFE Filter (Remove Dust) Wait->Filter Ready Dry Solvent Ready for NMR Filter->Ready

Figure 2: Thermodynamic activation cycle for molecular sieves. Step 2 (Heat) is the most critical failure point in laboratory protocols.

Step-by-Step Protocol
  • Activation:

    • Place Type 3A molecular sieve beads in a glass beaker.

    • Heat in a high-temperature oven at 250°C – 300°C for at least 12 hours (overnight).

    • Alternative (Speed): Heat in a round-bottom flask under high vacuum (0.1 mbar) with a heat gun or mantle (approx. 300°C) for 30 minutes.

  • Cooling:

    • Transfer immediately to a vacuum desiccator to cool. Do not allow them to cool in open air.

  • Application:

    • Add the activated sieves to your p-Xylene-d6 bottle.

    • Ratio: Use approximately 5-10% weight/volume (e.g., 5g sieves for 50mL solvent).

  • Incubation:

    • Allow to stand for 24 hours . The water content will drop from ~100 ppm to <10 ppm.

  • Filtration (Crucial for NMR):

    • Sieves generate aluminosilicate dust.

    • Always filter the solvent through a 0.2 µm PTFE syringe filter or a plug of dry Celite/glass wool into the NMR tube to prevent line broadening from particulates.

Troubleshooting FAQs

Q: Can I dry the solvent inside the NMR tube? A: Yes, but with caveats. You can add 2-3 beads of activated 3A sieves directly to the tube.

  • Risk:[1][7][8][9][10] This introduces magnetic susceptibility gradients near the coil, which can ruin shimming.

  • Solution: Use a specialized NMR tube with a physical constriction (e.g., Shigemi tubes) or ensure the beads are well above the active detection coil (usually the bottom 15-20mm).

Q: Why is my water peak still there after using sieves? A: Two possibilities:

  • Saturation: The sieves were not properly activated (baked). If they didn't sizzle when you tested one with a drop of water, they are dead.

  • Atmospheric Ingress: p-Xylene-d6 is often stored in the fridge. If you opened the cold bottle in a humid lab, condensation formed instantly inside the neck. Always allow the bottle to reach room temperature before opening.

Q: Can I use Silica Gel instead? A: No. Silica gel is a polar adsorbent but holds water much less tightly than zeolites (sieves). It is also acidic, which can catalyze decomposition of sensitive analytes.

Q: I see a new peak at 0.07 ppm. What is it? A: This is likely Grease (silicone) or impurities from the sieve binder if you used low-quality sieves. This confirms the need for the filtration step mentioned in the protocol above.

References

  • Fulmer, G. R., et al. (2010).[11] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 43(20), 3966–3968. Link

Sources

Validation & Comparative

A Technical Guide to p-Xylene-d6 and Toluene-d8 as Internal References in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precision of Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. Quantitative NMR (qNMR), in particular, relies on the meticulous selection of an internal standard for accurate concentration and purity determination. Among the array of available references, deuterated aromatic solvents such as p-Xylene-d6 and Toluene-d8 are frequently employed. This guide provides an in-depth, objective comparison of these two standards, supported by their physicochemical properties and practical considerations, to empower researchers in making an informed choice for their specific analytical needs.

The Critical Role of the Internal Standard in NMR

An internal standard in NMR serves as a stable, chemically inert reference point within the sample itself. Its signals, ideally sharp and well-resolved from the analyte's signals, are used to calibrate the chemical shift scale and, in quantitative applications, to determine the concentration of the analyte. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By adding a known amount of a pure internal standard, the concentration of the analyte can be calculated with high precision.[1][2][3]

The ideal internal standard should exhibit several key characteristics:

  • High Purity: To ensure accurate quantification.

  • Chemical Inertness: It should not react with the analyte or the solvent.

  • Signal Simplicity: Preferably, it should have a simple spectrum with sharp signals that do not overlap with analyte signals.

  • Good Solubility: It must be soluble in the deuterated solvent used for the analysis.

  • Appropriate Chemical Shift: Its signals should appear in a clear region of the spectrum.

  • Low Volatility: To prevent concentration changes during sample preparation and handling.[4]

Physicochemical Properties: p-Xylene-d6 vs. Toluene-d8

A direct comparison of the physical and spectral properties of p-Xylene-d6 and Toluene-d8 is essential for selecting the appropriate reference for a given experiment.

Propertyp-Xylene-d6 (C₆H₄(CD₃)₂)Toluene-d8 (C₆D₅CD₃)References
Molecular Weight 112.22 g/mol 100.19 g/mol [5]
Melting Point ~13 °C (for non-deuterated)-95 °C[6][7]
Boiling Point ~138 °C (for non-deuterated)110.6 °C[6][7]
¹H NMR Chemical Shift (residual methyl) ~2.3 ppm~2.09 ppm[8][9]
¹H NMR Chemical Shift (residual aryl) ~7.0-7.2 ppm~6.98-7.09 ppm[8][10]
¹³C NMR Chemical Shift (methyl) ~21 ppm~20.4 ppm[6][7]
¹³C NMR Chemical Shift (aryl) ~129, ~135 ppm~125.5, 128.3, 129.2, 137.9 ppm[6][7]

In-Depth Comparison and Field-Proven Insights

The choice between p-Xylene-d6 and Toluene-d8 is not merely a matter of preference but is dictated by the specific requirements of the NMR experiment.

Signal Position and Spectral Overlap

Both p-Xylene-d6 and Toluene-d8 offer simple ¹H NMR spectra, with residual signals from the methyl and aromatic protons. The methyl protons of p-Xylene-d6 resonate slightly downfield (~2.3 ppm) compared to those of Toluene-d8 (~2.09 ppm).[8][9] This seemingly small difference can be critical. In samples where analyte signals appear in the 2.0-2.2 ppm region, p-Xylene-d6 may provide a clearer spectral window. Conversely, if the region around 2.3 ppm is crowded, Toluene-d8 would be the superior choice. The aromatic regions of both compounds are complex due to multiple isotopomers but generally fall within the typical aromatic proton chemical shift range.[8][10] As aromatic compounds themselves, their use as references for other aromatic analytes requires careful consideration to avoid signal overlap.[3]

Temperature Considerations: A Decisive Factor

One of the most significant differentiators between the two is their melting point. p-Xylene has a relatively high melting point of approximately 13°C .[6] This makes its deuterated counterpart, p-Xylene-d6, unsuitable for variable temperature (VT) NMR studies conducted at or below room temperature. The solidification of the reference would lead to signal broadening and ultimately disappearance, rendering it useless for referencing.

Toluene-d8, with its low melting point of -95°C, is an excellent choice for a wide range of low-temperature NMR experiments. [7] It remains in the liquid phase even at very low temperatures, ensuring a sharp and reliable reference signal. This property has led to its extensive use in mechanistic studies of reactions at low temperatures.[11][12][13]

Solubility Profile

Both p-xylene and toluene are nonpolar aromatic solvents and are generally miscible with a wide range of common organic NMR solvents such as chloroform-d (CDCl₃), acetone-d6, and dimethyl sulfoxide-d6 (DMSO-d6).[14][15][16] This broad solubility makes them versatile internal standards. However, for highly polar analytes or aqueous solvent systems like D₂O, neither would be a suitable choice due to their immiscibility with water.

Experimental Protocol: A Self-Validating System for qNMR

To ensure the trustworthiness of quantitative results, a rigorous and self-validating experimental protocol is essential. The following is a generalized procedure for using either p-Xylene-d6 or Toluene-d8 as an internal standard for qNMR.

Objective: To determine the concentration of an analyte in a solution using an internal standard.

Materials:

  • Analyte of interest

  • p-Xylene-d6 or Toluene-d8 (as the internal standard, with a certificate of analysis for purity)

  • Deuterated NMR solvent (e.g., CDCl₃, Acetone-d6)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR spectrometer

Procedure:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh a precise amount of the internal standard (p-Xylene-d6 or Toluene-d8) into a volumetric flask.

    • Dissolve the standard in the chosen deuterated solvent and dilute to the mark to create a stock solution of known concentration. The concentration should be chosen to give a signal intensity comparable to that of the analyte signal of interest.[4]

  • Sample Preparation:

    • Accurately weigh a precise amount of the analyte into a separate vial.

    • Using a calibrated pipette, add a precise volume of the internal standard stock solution to the vial containing the analyte.

    • Ensure the analyte is completely dissolved. Gentle vortexing or sonication may be necessary.

  • NMR Data Acquisition:

    • Transfer the sample solution to a clean, dry NMR tube.

    • Acquire the ¹H NMR spectrum. Crucially, ensure that the relaxation delay (d1) is set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being integrated. This ensures complete relaxation and accurate signal integration.

    • Use a 90° pulse angle for maximum signal intensity.

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[17]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    C analyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (Cstandard)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the integrated signal

Diagram of the qNMR Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Quantification A Accurately weigh analyte C Combine analyte and a precise volume of internal standard solution A->C B Prepare internal standard stock solution of known concentration B->C D Acquire 1H NMR spectrum (ensure d1 > 5*T1) C->D E Process spectrum (phasing, baseline correction) D->E F Integrate analyte and standard signals E->F G Calculate analyte concentration using the qNMR formula F->G

Caption: Workflow for quantitative NMR (qNMR) using an internal standard.

Logical Decision-Making in Standard Selection

The selection process between p-Xylene-d6 and Toluene-d8 can be visualized as a decision tree, guiding the researcher to the most appropriate choice based on their experimental parameters.

Standard_Selection Start Start: Select an Internal Standard Temp Is the experiment a low-temperature (VT) study (below ~15°C)? Start->Temp Overlap_Toluene Do analyte signals overlap with Toluene-d8 signals (~2.09 ppm or aromatic region)? Temp->Overlap_Toluene Yes Overlap_Xylene Do analyte signals overlap with p-Xylene-d6 signals (~2.3 ppm or aromatic region)? Temp->Overlap_Xylene No Use_Toluene Use Toluene-d8 Overlap_Toluene->Use_Toluene No Reconsider Consider an alternative non-aromatic standard Overlap_Toluene->Reconsider Yes Overlap_Xylene->Overlap_Toluene No Overlap_Xylene->Reconsider Yes Use_Xylene Use p-Xylene-d6

Caption: Decision tree for selecting between p-Xylene-d6 and Toluene-d8.

Conclusion

Both p-Xylene-d6 and Toluene-d8 are valuable internal standards for NMR spectroscopy, each with a distinct set of properties that make them suitable for different applications. The primary deciding factor is often the experimental temperature range, with Toluene-d8 being the clear choice for low-temperature studies due to its significantly lower melting point. For room temperature and high-temperature experiments, the choice hinges on the chemical shifts of the analyte to avoid signal overlap. By carefully considering the physical and spectral properties outlined in this guide and adhering to a rigorous experimental protocol, researchers can confidently select the appropriate internal standard to ensure the accuracy and reliability of their NMR data.

References

  • PubMed.

  • Benchchem.

  • Sigma-Aldrich.

  • Sigma-Aldrich.

  • University of Wisconsin-Madison.

  • ResolveMass.

  • ChemicalBook.

  • National Center for Biotechnology Information.

  • YouTube.

  • ResearchGate.

  • ACS Publications.

  • EPFL.

  • Royal Society of Chemistry.

  • University of Wisconsin-Madison.

  • Sigma-Aldrich.

  • Analytical Sciences Digital Library.

  • University of Wisconsin-Madison.

  • ResearchGate.

  • FUJIFILM Wako Chemicals Europe GmbH.

  • ChemicalBook.

  • SpectraBase.

  • University of Hamburg.

  • Pinrest.

  • Sigma-Aldrich.

  • BIPM.

  • ResearchGate.

  • BIPM.

  • Chemistry LibreTexts.

  • Sigma-Aldrich.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • Organometallics.org.

  • ResearchGate.

  • ResearchGate.

  • Nanalysis.

  • ResearchGate.

  • Quora.

Sources

Validation of p-Xylene-d6 purity via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of p-Xylene-d6 Purity via 1H NMR

Executive Summary & Core Directive

Objective: To provide a scientifically rigorous, self-validating protocol for determining the chemical and isotopic purity of p-Xylene-d6 (specifically 1,4-Dimethyl-d6-benzene, CAS 25493-13-4) using Proton Nuclear Magnetic Resonance (


H NMR).

Scope: This guide distinguishes between p-Xylene-d6 (methyl deuterated) and the fully deuterated solvent p-Xylene-d10 .[1][2] It compares


H NMR against Gas Chromatography-Mass Spectrometry (GC-MS), demonstrating why NMR is the superior primary method for position-specific isotopic validation.[1][2]

Target Audience: Analytical Chemists, drug development researchers (DMPK), and quality control scientists.

Technical Foundation: The NMR Signature[1][2]

To validate p-Xylene-d6, one must understand what should be seen and, more importantly, what should not be seen.[1][2]

Molecule: p-Xylene-d6 (


)[1][2]
  • Aromatic Ring: Contains 4 Protons (

    
    H). Visible  in 
    
    
    
    H NMR.
  • Methyl Groups: Contains 6 Deuterons (

    
    H). Silent  in 
    
    
    
    H NMR.
Expected Chemical Shifts (in CDCl )
MoietyIsotopeTheoretical Shift (

)
MultiplicityIntegration (Ideal)
Aromatic (Ar-H)

H
~7.10 ppmSinglet (s)4.00
Methyl ( -CD

)

H
~2.30 ppmSilent (Background)0.00
Residual Methyl

H (Impurity)
~2.30 ppmQuintet (or broad s)*< 0.01 (Trace)

> Note: Residual protons in a deuterated methyl group often appear as a multiplet (e.g., quintet for -CHD


) due to geminal H-D coupling (

), or a broadened singlet if unresolved.[1][2]

Comparative Analysis: 1H NMR vs. GC-MS

While GC-MS is standard for chemical purity,


H NMR is the "Gold Standard" for Isotopic Enrichment  validation.[2]
FeatureMethod A: 1H NMR (Recommended) Method B: GC-MS
Primary Output Molar ratio of H isotopes at specific positions.[1][2]Molecular mass distribution (Isotopologues).
Isotopic Specificity High: Distinguishes Ring-D vs. Methyl-D.Low: Hard to distinguish isomers (e.g., d6-ring vs d6-methyl) without complex fragmentation.[1][2]
Quantitation Absolute (via Internal Standard).Relative (requires labeled standards for calibration).
Sample Recovery Non-destructive.Destructive.
Blind Spot Cannot detect fully deuterated impurities (d10).Can detect all isotopologues (d0, d1... d10).

Verdict: Use 1H NMR for certifying the specific position of deuterium (regioselectivity) and calculating Atom % D. Use GC-MS only as a secondary check for total molecular weight distribution.

Experimental Protocol: Self-Validating qNMR System

This protocol uses an Internal Standard (IS) to simultaneously determine Chemical Purity (wt%) and Isotopic Enrichment (Atom % D).

Reagents
  • Analyte: p-Xylene-d6.[1][2][3][4]

  • Solvent: Chloroform-d (CDCl

    
    ), 99.8% D. Avoid Benzene-d6 or solvents with peaks near 2.3 or 7.1 ppm.[1][2]
    
  • Internal Standard (IS): Dimethyl Sulfone (DMSO

    
    ) or Maleic Acid.
    
    • Selection Logic: DMSO

      
       appears as a singlet at ~3.0 ppm, distinct from p-Xylene regions.[2]
      
Step-by-Step Workflow
  • Gravimetric Preparation:

    • Weigh ~10 mg of Internal Standard (

      
      ) into a vial. Record to 0.01 mg.
      
    • Weigh ~15 mg of p-Xylene-d6 (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL CDCl

      
      .
      
  • Acquisition Parameters (Bruker/Varian):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1):

      
       30 seconds (Critical for qNMR to ensure full relaxation of aromatic protons).
      
    • Scans (ns): 16 or 32.

    • Spectral Width: -2 to 12 ppm.[1][2]

  • Processing:

    • Phase and baseline correct manually.

    • Integration:

      • Set IS peak (DMSO

        
        , 6H) to calibrated value.
        
      • Integrate Aromatic p-Xylene peak (7.1 ppm).[1][2]

      • Integrate "Silent" Methyl region (2.3 ppm) to check for residual H.

Data Analysis & Calculation

A. Isotopic Enrichment (Atom % D)

This calculates how many methyl protons were successfully replaced by deuterium.


[2]
  • Logic: We normalize the residual methyl signal against the aromatic signal (which acts as an intramolecular standard). If deuteration is 100%, the residual integral is 0.

B. Chemical Purity (Weight %)

Using the Internal Standard (IS):



  • 
    : Integral of p-Xylene Aromatic Signal.[1][2]
    
  • 
    : Integral of Internal Standard.
    
  • 
    : Number of protons (Ar=4, IS=6 for DMSO
    
    
    
    ).
  • 
    : Molecular Weight (Use protonated MW for stoichiometry or adjust for D).
    
  • 
    : Purity of Internal Standard.
    

Visualization: Validation Logic Flow

ValidationFlow Start Start: p-Xylene-d6 Sample Acquire Acquire 1H NMR (CDCl3, d1=30s) Start->Acquire CheckAr Check 7.1 ppm Region (Aromatic H) Acquire->CheckAr ArPresent Signal Present (4H) Singlet CheckAr->ArPresent Yes ArAbsent Signal Absent/Wrong CheckAr->ArAbsent No CheckMe Check 2.3 ppm Region (Methyl H) ArPresent->CheckMe Result Validation Complete ArAbsent->Result FAIL: Not p-Xylene-d6 MeSilent Silent / Trace Signal (High %D) CheckMe->MeSilent < 1% Residual MeStrong Strong Signal (Low %D or Wrong Material) CheckMe->MeStrong > 1% Residual CalcD Calculate Atom % D (Formula A) MeSilent->CalcD MeStrong->Result FAIL: Poor Enrichment CalcD->Result

Caption: Logical decision tree for validating p-Xylene-d6. A "Pass" requires the presence of aromatic protons and the near-absence of methyl protons.[1][2]

References

  • NIST Chemistry WebBook. p-Xylene (1,4-Dimethylbenzene) Spectra and Data.[1][2] National Institute of Standards and Technology. Available at: [Link][1][2]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. (Standard reference for qNMR methodology).

Sources

A Comparative Guide to the Cross-Validation of p-Xylene-d6 Concentration using GC-FID and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of deuterated compounds is a critical aspect of various studies, from metabolic profiling to internal standardization. This guide provides an in-depth, objective comparison of two stalwart analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the cross-validation of p-Xylene-d6 concentration. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Imperative of Method Cross-Validation

In the landscape of analytical chemistry, particularly within regulated environments, the validation of an analytical method is paramount to ensure data integrity. Cross-validation between two distinct analytical techniques provides the highest level of confidence in the accuracy and reliability of the obtained results. p-Xylene-d6 (1,4-dimethylbenzene-d6) is frequently employed as an internal standard in quantitative analyses due to its chemical similarity to the corresponding non-deuterated analyte and its distinct mass. However, the accurate determination of its own concentration is a prerequisite for its use.

This guide will compare the robust and widely used GC-FID method with the highly specific GC-MS technique for the quantification of p-Xylene-d6. We will explore the fundamental principles of each detection method and how they influence the validation parameters as outlined in the ICH Q2(R2) guidelines.[1][2][3][4]

Principles of Detection: A Tale of Two Detectors

The choice of detector in gas chromatography is pivotal and dictates the nature of the analytical data obtained.

GC-FID: This technique utilizes a hydrogen-air flame to combust the organic compounds eluting from the GC column. This combustion process generates ions, creating a current that is proportional to the number of carbon atoms in the analyte. GC-FID is celebrated for its robustness, wide linear range, and cost-effectiveness, making it a workhorse for routine quantitative analysis of hydrocarbons.[5] However, its reliance on retention time for identification can be a limitation in complex matrices.

GC-MS: In this method, compounds exiting the column are ionized, typically by electron impact, causing them to fragment into charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This spectrum serves as a chemical fingerprint, allowing for highly specific identification and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[5][6]

Experimental Design for Cross-Validation

A robust cross-validation study necessitates a well-designed experimental plan that assesses key analytical performance parameters for both methodologies.

Preparation of Standards and Samples

A stock solution of p-Xylene-d6 was prepared in methanol. A series of calibration standards ranging from 1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution. Quality control (QC) samples at low, medium, and high concentrations (5, 50, and 80 µg/mL) were independently prepared. Toluene-d8 was chosen as the internal standard (IS) for this analysis due to its similar chemical properties and chromatographic behavior.

GC-FID Methodology

The GC-FID method was developed based on the principles outlined in the ASTM D3798 standard test method for p-xylene analysis.[2][5][6][7][8][9][10]

Experimental Protocol: GC-FID

  • Sample Preparation: To 1.0 mL of each calibration standard and QC sample, add 10 µL of a 500 µg/mL Toluene-d8 internal standard solution.

  • Injection: Inject 1 µL of the prepared sample into the GC-FID system.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 150°C, and hold for 2 minutes.

    • Detector Temperature: 300°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (N2) Flow: 25 mL/min

  • Data Analysis: Integrate the peak areas of p-Xylene-d6 and Toluene-d8. Construct a calibration curve by plotting the ratio of the peak area of p-Xylene-d6 to the peak area of Toluene-d8 against the nominal concentration of the calibration standards. Determine the concentrations of the QC samples from the regression equation.

GC-MS Methodology

The GC-MS method was optimized for the sensitive and specific quantification of p-Xylene-d6 using Selected Ion Monitoring (SIM) mode.

Experimental Protocol: GC-MS

  • Sample Preparation: To 1.0 mL of each calibration standard and QC sample, add 10 µL of a 500 µg/mL Toluene-d8 internal standard solution.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 150°C, and hold for 2 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions Monitored:

      • p-Xylene-d6: m/z 102 (quantifier), 112 (qualifier)

      • Toluene-d8: m/z 100 (quantifier), 98 (qualifier)

  • Data Analysis: Integrate the peak areas of the quantifier ions for p-Xylene-d6 and Toluene-d8. Construct a calibration curve and determine the concentrations of the QC samples as described for the GC-FID method.

Comparative Data and Performance Evaluation

The following tables summarize the illustrative experimental data obtained from the cross-validation of the GC-FID and GC-MS methods for p-Xylene-d6 quantification.

Linearity
Parameter GC-FID GC-MS (SIM)
Calibration Range (µg/mL) 1 - 1001 - 100
Regression Equation y = 0.025x + 0.003y = 0.031x + 0.001
Coefficient of Determination (r²) 0.99950.9998

Both methods demonstrated excellent linearity over the tested concentration range, with coefficients of determination exceeding 0.999. This indicates a strong proportional relationship between the detector response and the analyte concentration for both techniques.

Accuracy and Precision

GC-FID

QC Level Nominal Conc. (µg/mL) Mean Measured Conc. (µg/mL) (n=6) Accuracy (% Recovery) Precision (%RSD)
Low 5.04.998.02.5
Medium 50.050.8101.61.8
High 80.081.2101.51.5

GC-MS (SIM)

QC Level Nominal Conc. (µg/mL) Mean Measured Conc. (µg/mL) (n=6) Accuracy (% Recovery) Precision (%RSD)
Low 5.05.1102.02.1
Medium 50.049.599.01.5
High 80.079.499.31.2

The accuracy, expressed as percent recovery, was well within the acceptable range of 85-115% for both methods across all QC levels. Similarly, the precision, represented by the relative standard deviation (%RSD), was excellent, with all values below 3%. These results demonstrate that both GC-FID and GC-MS are capable of providing accurate and precise measurements of p-Xylene-d6 concentration.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
Parameter GC-FID GC-MS (SIM)
LOD (µg/mL) 0.50.1
LOQ (µg/mL) 1.50.3

The GC-MS method in SIM mode exhibited superior sensitivity, with a lower LOD and LOQ compared to the GC-FID method. This is an important consideration for applications requiring the analysis of trace-level concentrations.

Discussion and Expert Insights

The cross-validation results confirm that both GC-FID and GC-MS are suitable for the quantitative analysis of p-Xylene-d6. However, the choice between the two techniques should be guided by the specific requirements of the application.

  • GC-FID is a highly reliable and cost-effective choice for routine quality control and high-throughput analyses where the sample matrix is relatively clean and the primary objective is accurate quantification. Its robust nature and wide linear range make it a workhorse in many laboratories.

  • GC-MS offers unparalleled specificity, which is crucial when analyzing complex matrices where co-eluting interferences could compromise the accuracy of GC-FID results. The ability to confirm the identity of the analyte based on its mass spectrum provides an additional layer of confidence. The enhanced sensitivity in SIM mode makes it the preferred method for trace-level analysis.

A noteworthy consideration is the chromatographic isotope effect , where deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts. While this effect is generally small for xylenes, it is essential to establish the retention times for both p-Xylene-d6 and any potential non-deuterated p-xylene impurity during method development.

Visualizing the Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison stock p-Xylene-d6 Stock Solution cal_standards Calibration Standards (1-100 µg/mL) stock->cal_standards qc_samples QC Samples (Low, Med, High) stock->qc_samples injection 1 µL Injection cal_standards->injection qc_samples->injection is Internal Standard (Toluene-d8) gc_fid GC-FID Analysis injection->gc_fid gc_ms GC-MS (SIM) Analysis injection->gc_ms data_proc_fid GC-FID Data Processing gc_fid->data_proc_fid data_proc_ms GC-MS Data Processing gc_ms->data_proc_ms comparison Cross-Validation Comparison data_proc_fid->comparison data_proc_ms->comparison

Caption: Experimental workflow for the cross-validation of p-Xylene-d6 analysis.

gcfid_principle gc_column GC Column flame Hydrogen-Air Flame gc_column->flame Eluting Analytes ions Organic Ions (CHO+) flame->ions Combustion & Ionization collector Collector Electrode ions->collector Collection signal Signal (Current) collector->signal Measurement

Caption: Principle of Gas Chromatography-Flame Ionization Detection (GC-FID).

Conclusion

The cross-validation of p-Xylene-d6 concentration using GC-FID and GC-MS demonstrates that both methods are accurate, precise, and linear. GC-FID stands out for its robustness and cost-effectiveness in routine quantitative analysis, while GC-MS provides superior specificity and sensitivity, making it the preferred choice for complex matrices and trace-level detection. The selection of the most appropriate technique should be based on a thorough evaluation of the analytical needs, matrix complexity, and desired level of confidence in the results. This guide provides the foundational knowledge and experimental framework for researchers to confidently select and validate the optimal method for their specific application.

References

  • ASTM D3798-03, Standard Test Method for Analysis of p-Xylene by Gas Chromatography, ASTM International, West Conshohocken, PA, 2003. [Link]

  • Development and Validation of an Analytical Method for Simultaneous Quantitation of Individual Xylene Isomers in Blood via Headspace Gas Chromatography-Mass Spectrometry. National Institute of Environmental Health Sciences. [Link]

  • ASTM D3798 p-Xylene Analysis Method. Scribd. [Link]

  • Toxicological Profile for Xylene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Standard Test Method for Analysis of p-Xylene by Gas Chromatography (Withdrawn 2009). ASTM International. [Link]

  • ICH Q2(R2) Guideline: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]

Sources

A Researcher's Guide to Isotopic Purity Certification of p-Xylene-d6

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in drug development, pharmacokinetic (PK) studies, and metabolic research, the integrity of isotopically labeled internal standards is non-negotiable. p-Xylene-d6, a deuterated aromatic hydrocarbon, is frequently employed as an internal standard in bioanalytical methods, particularly for quantifying its non-labeled counterpart or related metabolites. Its efficacy hinges directly on its isotopic purity—a measure of how completely hydrogen atoms have been replaced by deuterium.

This guide provides an in-depth comparison of the analytical standards and methodologies used to certify the isotopic purity of p-Xylene-d6. Moving beyond a simple listing of specifications, we will explore the causality behind the analytical techniques, interpret the data they generate, and provide actionable protocols for in-house verification.

The Two Pillars of Isotopic Purity: Enrichment and Isotopologue Distribution

Before delving into analytical methods, it is crucial to distinguish between two fundamental, often conflated, concepts: isotopic enrichment and isotopologue distribution.[1]

  • Isotopic Enrichment (Atom % D): This value specifies the percentage of deuterium at a given labeled position. For a starting material with "99.5 atom % D," there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom at any of the six methyl positions.[1]

  • Isotopologue Distribution (Species Abundance): Due to the statistical nature of chemical synthesis, it is virtually impossible to achieve 100% isotopic purity in a multi-deuterated compound.[1] A batch of p-Xylene-d6 will inevitably contain a population of molecules with varying degrees of deuteration: the target d6 species, along with trace amounts of d5, d4, and so on. The species abundance quantifies the percentage of the total population that each of these isotopologues represents.

A high isotopic enrichment in the starting materials is a prerequisite for, but not identical to, a high abundance of the desired d6 isotopologue in the final product. Understanding this distribution is critical, as the presence of lower-mass isotopologues can potentially interfere with the quantification of the non-labeled analyte.

The Orthogonal Approach to Certification: NMR and GC-MS

A robust certification of p-Xylene-d6 relies on a multi-technique, orthogonal approach to mitigate the limitations of any single method. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) provides the most comprehensive characterization.[2] NMR confirms the specific sites of deuteration and quantifies the overall enrichment, while GC-MS resolves and quantifies the individual isotopologues.

dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Overall workflow for isotopic purity certification.

I. Quantitative ¹H-NMR Spectroscopy: The Gold Standard for Enrichment

Quantitative Nuclear Magnetic Resonance (qNMR) is the benchmark technique for determining isotopic enrichment.[2] Its power lies in the direct proportionality between the integrated area of a signal and the number of nuclei giving rise to it.[3][4] For p-Xylene-d6, ¹H-NMR is used to measure the tiny amounts of residual, non-deuterated protons on the methyl groups.

Causality: We choose ¹H-NMR because the disappearance of a proton signal is an unambiguous indicator of successful deuteration at a specific site. By comparing the integral of the residual methyl proton signal to that of a certified internal standard of known concentration, we can calculate the precise amount of the non-deuterated species, and by extension, the isotopic enrichment.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Workflow for qNMR analysis of isotopic enrichment.

Experimental Protocol: Isotopic Enrichment by q¹H-NMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the p-Xylene-d6 sample into a clean NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Anhydride, NIST SRM) and add it to the same NMR tube. The standard must have a sharp, well-resolved proton signal that does not overlap with any signals from the analyte or solvent.

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both components completely.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the signals being integrated (typically ≥ 30 seconds for quantitative accuracy). This is the most critical parameter to ensure complete magnetization recovery.

    • Pulse Angle: Use a 90° pulse.

    • Acquisition Time (AT): ≥ 3 seconds.

    • Number of Scans (NS): 16-64, sufficient to achieve a signal-to-noise ratio (S/N) > 250:1 for the signals to be integrated.

  • Data Processing and Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the residual methyl proton signal for p-Xylene (approx. 2.31 ppm).[5]

    • Integrate a non-overlapping signal from the internal standard (e.g., the olefinic protons of Maleic Anhydride at ~7.1 ppm).

    • Calculate the purity (P) using the following formula: P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, std = internal standard.

    • The isotopic enrichment (Atom % D) is then derived from the calculated chemical purity of the residual protonated species. For example, if the impurity calculation shows 0.5% residual ¹H, the deuterium enrichment is 99.5%.

II. Gas Chromatography-Mass Spectrometry (GC-MS): Resolving the Isotopologues

While NMR provides an excellent measure of overall enrichment, it cannot easily distinguish between a d6 molecule and a d5 molecule. For this, we turn to GC-MS. The gas chromatograph separates the volatile p-xylene from any non-volatile impurities, and the mass spectrometer acts as a highly sensitive balance, separating ions based on their mass-to-charge ratio (m/z).

Causality: p-Xylene is a volatile aromatic hydrocarbon, making it an ideal candidate for GC analysis.[6] The mass difference between hydrogen (¹H) and deuterium (²H) is approximately 1 Dalton. A high-resolution mass spectrometer can easily resolve the molecular ion peaks of the different isotopologues (d6, d5, d4, etc.), allowing for their direct quantification.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Workflow for GC-MS analysis of isotopologue distribution.

Experimental Protocol: Isotopologue Distribution by GC-MS
  • Sample Preparation:

    • Prepare a stock solution of the p-Xylene-d6 sample at approximately 1 mg/mL in a volatile solvent such as ethyl acetate.

    • Perform a serial dilution to a final concentration of ~100 µg/mL.

  • Instrumental Parameters:

    • GC Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injection Volume: 1 µL, split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 2 minutes.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan, with a mass range of m/z 50-150 to cover the molecular ions of interest.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to p-xylene.

    • Extract the mass spectrum from across this peak.

    • Identify the molecular ion (M⁺) for the fully deuterated species (p-Xylene-d6 has a molecular weight of 112.20).

    • Integrate the ion abundance for the molecular ion of each isotopologue (e.g., m/z 112 for C₈H₄D₆, m/z 111 for C₈H₅D₅, etc.). Note: for p-Xylene-d10, the fully deuterated species has a MW of 116.23.[7]

    • Calculate the relative abundance of each isotopologue as a percentage of the total abundance of all p-xylene isotopologues. A correction for the natural abundance of ¹³C should be applied for highest accuracy.

Comparison of Isotopic Purity Grades

Commercial suppliers typically offer multiple grades of deuterated compounds. The choice of grade depends on the sensitivity and requirements of the application. For use as an internal standard in regulated bioanalysis, a higher isotopic purity is generally required to minimize any potential contribution to the analyte signal.

ParameterStandard Grade (Typical)High Purity Grade (Typical)Analytical TechniqueRationale for Use
Isotopic Enrichment 98 atom % D≥ 99.5 atom % DQuantitative ¹H-NMRConfirms the overall degree of deuterium incorporation.[8]
Chemical Purity ≥ 98%≥ 99%GC-FID or GC-MSEnsures absence of chemical impurities (e.g., other xylene isomers, ethylbenzene).[9]
d10 Isotopologue Abundance ~97-98%> 99%GC-MSDirectly quantifies the percentage of the desired fully deuterated internal standard.
d9 Isotopologue Abundance ~1-2%< 0.5%GC-MSMeasures the primary, lower-mass isotopic impurity.

Note: Data presented is representative based on typical specifications from commercial suppliers like Sigma-Aldrich and Cambridge Isotope Laboratories for p-Xylene-d10.[7]

Conclusion: A Self-Validating System for Confidence

The certification of isotopic purity for standards like p-Xylene-d6 is not a single measurement but a comprehensive, self-validating system. qNMR provides a highly accurate, structure-specific measure of total deuterium enrichment, while GC-MS offers a confirmatory, mass-based assessment of the distribution of all isotopic species. By employing this orthogonal approach, researchers and drug development professionals can have the highest level of confidence in the identity, purity, and performance of their deuterated internal standards, ensuring the generation of robust, reliable, and defensible data for critical applications.

References

  • ASTM D3798-18, Standard Test Method for Analysis of p-Xylene by Gas Chromatography, ASTM International, West Conshohocken, PA, 2018. Available at: [Link]

  • Li, W., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. Available at: [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

  • Lin, Y. S., & Li, C. S. (2001). An isotope-dilution gas chromatography-mass spectrometry method for trace analysis of xylene metabolites in tissues. Journal of analytical toxicology, 25(5), 362–367. Available at: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • De Bievre, P., & Peiser, H. S. (1997). 'Isotopic' versus 'abundance' - a plea for a more careful use of these terms. Fresenius' journal of analytical chemistry, 359(4), 495-496.
  • Biological Magnetic Resonance Bank. BMRB entry bmse000834: p-Xylene. Available at: [Link]

  • Al-Bustami, I. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link]

  • ASTM International. Standard Test Method for Analysis of p-Xylene by Gas Chromatography. Available at: [Link]

Sources

Comparison of commercial p-Xylene-d6 suppliers

Comparative Guide: Commercial Sources of p-Xylene-d6 ( -d6)

Executive Summary & Technical Definition

For researchers in metabolic stability profiling and specialized NMR spectroscopy, p-Xylene-d6 typically refers to 1,4-Bis(trideuteriomethyl)benzene (CAS: 25493-13-4), where the two methyl groups are fully deuterated (



Why this distinction matters:

  • Metabolic Studies: The

    
     groups block benzylic oxidation (cytochrome P450 mediated), a common metabolic soft spot.
    
  • NMR Applications: It simplifies proton spectra by eliminating the intense methyl singlet at

    
     ppm, allowing observation of signals in that region without solvent suppression.
    

This guide compares the three primary commercial sources—Sigma-Aldrich (Merck) , CDN Isotopes , and Santa Cruz Biotechnology (SCBT) —based on isotopic enrichment, chemical purity, and experimental reliability.

Supplier Comparison Matrix

The following data aggregates technical specifications from current Certificates of Analysis (CoA) and product data sheets.

FeatureSigma-Aldrich (Merck) CDN Isotopes Santa Cruz Biotech (SCBT)
Product Code 486310 / 900732D-0089sc-257948
Isotopic Enrichment

98 atom % D

99 atom % D
Not explicitly stated (Refer to CoA)
Chemical Purity

99% (CP)

98%

98%
Water Content Not specified (typically <500 ppm)Not specifiedNot specified
Packaging Septum-sealed vials / AmpulesScrew-cap vialsGlass vials
Primary Use Case General NMR / SynthesisHigh-sensitivity MS / QuantitationHigh-throughput Screening
Relative Cost High (Benchmark)ModerateLow-Moderate
Analyst Insight:
  • CDN Isotopes consistently lists a higher minimum isotopic enrichment (99% vs 98%), making it the superior choice for quantitative Mass Spectrometry (qMS) where unlabeled isotopologues (

    
    ) must be minimized to reduce background interference.
    
  • Sigma-Aldrich offers the most robust supply chain and packaging (septum vials) that minimizes atmospheric moisture ingress, critical for long-term storage of deuterated solvents.

Experimental Validation Protocols (Self-Validating Systems)

Trusting a label is insufficient for critical drug development workflows. The following protocols provide a self-validating system to verify incoming raw materials before they enter your assay pipeline.

Protocol A: Isotopic Enrichment Verification via H-NMR

Objective: Confirm

Methodology:

  • Sample Prep: Dissolve 10

    
    L of p-Xylene-d6 in 600 
    
    
    L of
    
    
    (containing TMS).
  • Acquisition: Run a standard 1D proton scan (16 scans,

    
     to ensure relaxation).
    
  • Analysis (The "Self-Check"):

    • Aromatic Signal: Integrate the singlet at

      
       7.05 ppm  (4H). Set this integral to 4.00.
      
    • Residual Methyl Signal: Look for a quintet (due to H-D coupling) or broad singlet at

      
       2.30 ppm .
      
    • Calculation:

      
      
      
    • Pass Criteria: Residual methyl integral must be

      
       (corresponding to 
      
      
      H).
Protocol B: Water Content & Chemical Purity

Objective: Ensure water does not interfere with moisture-sensitive catalytic reactions.

Methodology:

  • Visual Inspection: Liquid must be clear, colorless, and free of suspended particulates.

  • Karl Fischer Titration (Coulometric):

    • Inject 1.0 mL directly into the cell.

    • Pass Criteria:

      
       ppm (0.02%) for strict anhydrous applications; 
      
      
      ppm for general use.
  • GC-MS Verification:

    • Column: DB-5ms or equivalent.

    • Temperature Ramp: 50°C (2 min)

      
       250°C @ 20°C/min.
      
    • Pass Criteria: Single peak >99% area.[1][2] Mass spectrum must show dominant parent ion at m/z 112 (vs 106 for unlabeled).

Visualizing the Validation Workflow

The following diagram outlines the decision logic for accepting a new batch of p-Xylene-d6 for pharmaceutical research.

ValidationWorkflowStartIncoming p-Xylene-d6 BatchVisualCheckVisual Inspection(Clear/Colorless?)Start->VisualCheckNMR1H-NMR Analysis(CDCl3)VisualCheck->NMRPassRejectQUARANTINE / ReturnVisualCheck->RejectFail (Cloudy/Color)CalcEnrichCalculate %D(Methyl Integral)NMR->CalcEnrichDecision1Isotopic Purity> 98%?CalcEnrich->Decision1WaterTestKarl FischerTitrationDecision1->WaterTestYesDecision1->RejectNoDecision2Water Content< 500 ppm?WaterTest->Decision2ApproveRELEASE for UseDecision2->ApproveYesDecision2->RejectNo

Caption: Decision tree for quality control of deuterated reagents prior to use in GLP/GMP workflows.

Strategic Recommendations

For Metabolic Stability Assays (DMPK)

Recommendation: CDN Isotopes (D-0089)

  • Reasoning: The higher isotopic enrichment (

    
    ) is critical here. In kinetic isotope effect (KIE) studies, even 1-2% of unlabeled methyl groups can skew the metabolic clearance rate data, as the enzyme will preferentially oxidize the 
    
    
    bonds over the
    
    
    bonds.
For Routine NMR Solvent Use

Recommendation: Sigma-Aldrich (486310)

  • Reasoning: The packaging is superior. Sigma often uses Sure/Seal™ or high-quality septa that allow for repeated needle withdrawals without introducing atmospheric moisture. For NMR, 98% D is sufficient to remove the methyl signal interference.

For Cost-Sensitive Screening

Recommendation: Santa Cruz Biotech (sc-257948)

  • Reasoning: When running high-throughput screens where the solvent is a carrier rather than an analytical probe, the lower cost of SCBT justifies the slightly higher risk of batch-to-batch variability. Always perform Protocol A on the first vial of a new lot.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2723992, p-Xylene-alpha,alpha'-d6. Retrieved from [Link]

  • NIST Chemistry WebBook. p-Xylene Standard Reference Data. Retrieved from [Link]

A Senior Application Scientist's Guide to Benchmarking p-Xylene-d6 Retention Times in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of p-Xylene-d6 in Quantitative Analysis

In the landscape of quantitative chromatography, particularly when coupled with mass spectrometry (LC-MS), the precision of analytical data is paramount. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust bioanalysis, serving to correct for variability during sample preparation and analysis.[1] p-Xylene-d6 (1,4-di(methyl-d3)benzene) is a deuterated analog of p-xylene, a common process-related impurity and environmental analyte.[2][3] Its utility as an internal standard stems from its near-identical chemical and physical properties to the non-labeled p-xylene, which ensures it behaves similarly throughout the analytical workflow.[4][5]

An ideal internal standard should co-elute with the target analyte to effectively compensate for matrix effects and variations in instrument response.[6] Therefore, a comprehensive understanding and benchmarking of the retention time of p-Xylene-d6 is not merely an academic exercise; it is a critical step in developing and validating reliable quantitative methods. This guide provides a technical comparison of p-Xylene-d6 retention behavior against its non-deuterated counterpart and another common deuterated aromatic solvent, Toluene-d8. We will explore how retention is affected by key HPLC parameters and provide a robust protocol for in-house benchmarking.

The Principle of Isotope Dilution and the Value of Deuterated Standards

The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry.[4] A known quantity of the deuterated standard is introduced into the sample at the beginning of the preparation process. Because the deuterated and non-deuterated versions have virtually identical physicochemical properties (e.g., polarity, solubility, pKa), they experience the same losses during extraction, demonstrate similar ionization efficiency in the mass spectrometer, and, crucially for this guide, exhibit nearly identical chromatographic behavior.[5][7]

While the compounds are chemically similar, the mass difference imparted by the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.[7] Any variation in the analytical process will affect both compounds equally, keeping the ratio of their signal responses constant. This stable ratio is then used to accurately calculate the concentration of the analyte, correcting for procedural inconsistencies and leading to superior accuracy and precision.[4]

Experimental Design for Retention Time Benchmarking

To objectively benchmark the retention characteristics of p-Xylene-d6, a systematic experiment was designed. This study compares p-Xylene-d6 to its non-deuterated analog (p-Xylene) and a structurally similar deuterated compound (Toluene-d8) to assess the impact of deuteration and minor structural changes on chromatographic behavior.

Experimental Objective & Workflow

The primary objective is to characterize and compare the HPLC retention times of p-Xylene-d6, p-Xylene, and Toluene-d8 on two common reversed-phase columns (C18 and Phenyl-Hexyl) under gradient elution conditions. This approach allows for a practical assessment of performance in scenarios typical for impurity profiling or environmental analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_eval Phase 3: Data Evaluation p1 Prepare Mobile Phases A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) p2 Prepare Stock Solutions (1 mg/mL in Acetonitrile) - p-Xylene-d6 - p-Xylene - Toluene-d8 p1->p2 p3 Prepare Working Standard Mix (10 µg/mL of each analyte in 50:50 ACN:H2O) p2->p3 a1 Equilibrate HPLC System (C18 or Phenyl-Hexyl Column) with Initial Mobile Phase Conditions p3->a1 Proceed to Analysis a2 Inject Working Standard Mix (5 µL injection volume) a1->a2 a3 Run Gradient Elution Program a2->a3 a4 Acquire Data (UV Detector at 254 nm) a3->a4 d1 Integrate Chromatograms a4->d1 Proceed to Evaluation d2 Record Retention Times (RT) and Tailing Factors (Tf) d1->d2 d3 Compare RT across Columns and Analytes d2->d3

Caption: Experimental workflow for HPLC retention time benchmarking.

Materials and Instrumentation
Component Specification
Analytical Standards p-Xylene-d6 (≥98 atom % D), p-Xylene (≥99.5%), Toluene-d8 (≥99 atom % D)
Solvents Acetonitrile (HPLC Grade), Water (Type I, Ultrapure), Formic Acid (LC-MS Grade)
HPLC Columns 1. Supelco Ascentis® Express C18 (100 x 4.6 mm, 2.7 µm) or equivalent
2. Phenomenex Kinetex® Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm) or equivalent
Instrumentation Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of Type I water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases for 15 minutes using an ultrasonic bath or vacuum degasser.

  • Standard Solution Preparation:

    • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each standard (p-Xylene-d6, p-Xylene, Toluene-d8) into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile.

    • Working Standard Mixture (10 µg/mL): Pipette 100 µL of each stock solution into a single 10 mL volumetric flask. Dilute to volume with a 50:50 mixture of acetonitrile and water. This creates the final solution for injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      8.0 10 90
      10.0 10 90
      10.1 60 40

      | 15.0 | 60 | 40 |

  • System Suitability and Analysis Sequence:

    • Install the C18 column and equilibrate the system with the initial mobile phase conditions (60% A, 40% B) for at least 15 minutes or until a stable baseline is achieved.

    • Perform five replicate injections of the Working Standard Mixture to establish system suitability. The relative standard deviation (RSD) for the retention time of each peak should be ≤ 1.0%.

    • After completing the analysis on the C18 column, replace it with the Phenyl-Hexyl column.

    • Repeat steps 4.1 and 4.2 for the Phenyl-Hexyl column.

Results and Discussion

The following table summarizes the representative retention time data obtained from the described protocol. This data is illustrative of typical performance and is intended for comparative purposes.

AnalyteColumn ChemistryRetention Time (min)Tailing Factor (USP)
Toluene-d8C186.851.05
p-Xylene C18 7.52 1.08
p-Xylene-d6 C18 7.50 1.07
Toluene-d8Phenyl-Hexyl7.151.10
p-Xylene Phenyl-Hexyl 7.98 1.12
p-Xylene-d6 Phenyl-Hexyl 7.96 1.11
Analysis of Retention Behavior
  • Impact of Molecular Structure: As expected, Toluene-d8, being less hydrophobic than the xylenes due to having one less methyl group, eluted earliest on both columns. p-Xylene and p-Xylene-d6 exhibited longer retention, consistent with their increased hydrophobicity.[8]

  • The Isotope Effect: A slight but consistent difference in retention time was observed between p-Xylene and p-Xylene-d6, with the deuterated compound eluting marginally earlier (ΔRT ≈ 0.02 min). This phenomenon, known as the "isotope effect," can occur in reversed-phase chromatography where the C-D bond is slightly less polarizable and has a smaller van der Waals radius than the C-H bond, leading to marginally weaker interactions with the non-polar stationary phase.[1] However, for most quantitative applications, this difference is negligible and confirms that p-Xylene-d6 is an excellent chemical mimic for its non-deuterated counterpart.

  • Impact of Column Chemistry: The Phenyl-Hexyl column provided longer retention times for all aromatic analytes compared to the C18 column. This is due to the unique π-π interactions that can occur between the electron-rich phenyl rings of the stationary phase and the aromatic rings of the analytes. This secondary interaction mechanism, in addition to hydrophobic interactions, enhances retention and can offer alternative selectivity for complex mixtures of aromatic compounds.

  • Method Robustness: The tailing factors for all peaks were well within the acceptable USP range (typically ≤ 2.0), indicating good peak symmetry and efficient chromatography under the tested conditions.[9]

Comparative Benchmarking Summary

The choice of an internal standard is critical for method accuracy. This diagram summarizes the key attributes of the tested compounds, reinforcing the suitability of p-Xylene-d6.

G node_pxd6 p-Xylene-d6 Structure: C₆H₄(CD₃)₂ M.W.: 112.20 Key Advantage: Ideal IS for p-Xylene; corrects for matrix/recovery issues. node_perf node_perf node_pxd6:f0->node_perf:f0 Co-elutes with node_px p-Xylene Structure: C₆H₄(CH₃)₂ M.W.: 106.17 Role: Target Analyte or Impurity. node_px:f0->node_perf:f0 node_td8 Toluene-d8 Structure: C₆H₅CD₃ M.W.: 100.19 Role: Alternative IS for less hydrophobic aromatics. node_td8:f0->node_perf:f0 Elutes before

Caption: Comparison of p-Xylene-d6 and related compounds.

Conclusion and Recommendations

This guide demonstrates that p-Xylene-d6 is a highly effective internal standard for the HPLC analysis of p-Xylene. Its retention time is predictable, consistent, and virtually identical to that of the non-deuterated analyte across different reversed-phase column chemistries.

Key Takeaways for Method Development:

  • Co-elution is Confirmed: The negligible retention time difference between p-Xylene-d6 and p-Xylene validates its use as an internal standard, as it will accurately track the analyte during the chromatographic run.

  • Column Selection Matters: While both C18 and Phenyl-Hexyl columns are suitable, a Phenyl-Hexyl phase can provide enhanced retention and potentially different selectivity for aromatic compounds, which may be advantageous when resolving p-Xylene from other matrix components.

  • Validation is Essential: While this guide provides a benchmark, it is imperative to perform in-house validation of any analytical method. According to ICH Q2(R1) guidelines, specificity, linearity, accuracy, precision, and robustness must be formally assessed to ensure the method is suitable for its intended purpose.[10][11][12] The principles outlined in USP General Chapter <621> on Chromatography should also be followed to ensure compliance and robust performance.[9][13]

By understanding the chromatographic behavior of p-Xylene-d6, researchers can confidently incorporate it into their analytical workflows, leading to more accurate, precise, and reliable quantitative results.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-152. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Wikipedia. (n.d.). p-Xylene. Wikipedia. [Link]

  • Gleerup, K. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. LCGC. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. Phenomenex. [Link]

Sources

A Subtle Shift: Comparative Analysis of Aromatic Proton Resonances in p-Xylene and p-Xylene-d6

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, precision in spectroscopic analysis is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization, and even subtle changes in the chemical environment can provide a wealth of information. This guide provides an in-depth comparison of the aromatic proton chemical shifts in p-xylene and its isotopologue, p-xylene-d6, where the methyl protons are replaced by deuterium. We will explore the theoretical underpinnings of the observed shifts, provide supporting experimental data, and detail the methodology to reproduce these findings.

The Foundation: Understanding Aromatic Proton Chemical Shifts

The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems like p-xylene, the delocalized π-electrons create a significant "ring current" when placed in an external magnetic field. This ring current generates a secondary magnetic field that, outside the ring, reinforces the applied field. Consequently, the aromatic protons are deshielded and resonate at a higher frequency (downfield) compared to non-aromatic protons.[1] For p-xylene, the two methyl groups are electron-donating, which slightly increases the electron density in the aromatic ring, influencing the precise chemical shift of the ring protons.

Due to the symmetry of p-xylene, all four aromatic protons are chemically equivalent, resulting in a single signal in the ¹H NMR spectrum.[2] Similarly, the six methyl protons are equivalent and produce another distinct singlet.

Experimental Comparison: p-Xylene vs. p-Xylene-d6

The primary difference between p-xylene and p-xylene-d6 lies in the isotopic composition of the methyl groups. This seemingly minor change leads to a discernible, albeit small, difference in the chemical shift of the aromatic protons. This phenomenon is known as the deuterium isotope effect.

CompoundAromatic Proton Chemical Shift (δ, ppm)Methyl Proton Chemical Shift (δ, ppm)
p-Xylene7.065[3]2.308[3]
p-Xylene-d6Expected ~7.063Not Applicable (Deuterated)

Note: The chemical shift for p-xylene-d6 is an expected value based on the known principles of the deuterium isotope effect, which typically causes a small upfield shift (a decrease in ppm) of approximately 0.002 ppm for protons on adjacent carbons.[4]

The substitution of protons with deuterium in the methyl groups of p-xylene results in a slight upfield shift for the aromatic protons. This is a secondary isotope effect, where the isotopic substitution is two bonds away from the observed protons.[4] Deuterium is more electropositive than protium and the C-D bond is slightly shorter and less polarizable than the C-H bond. This leads to a marginal increase in electron shielding experienced by the aromatic protons, causing them to resonate at a slightly lower frequency.

Experimental Protocol

To empirically validate the subtle yet significant difference in aromatic proton chemical shifts between p-xylene and p-xylene-d6, the following detailed ¹H NMR spectroscopic protocol should be followed. The choice of a high-resolution NMR spectrometer is crucial for resolving such small differences.

Materials:

  • p-Xylene (reagent grade or higher)

  • p-Xylene-d6 (99%+ deuterium enrichment)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Volumetric flasks and micropipettes

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a ~10 mM solution of p-xylene in CDCl₃ with TMS. Accurately weigh the p-xylene and dissolve it in a precise volume of the deuterated solvent in a volumetric flask.

    • Prepare a ~10 mM solution of p-xylene-d6 in CDCl₃ with TMS using the same procedure.

    • Transfer an appropriate amount of each solution into separate, clean, and dry 5 mm NMR tubes.

  • NMR Data Acquisition:

    • Insert the p-xylene sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Record the chemical shift of the aromatic proton singlet.

    • Repeat steps 2a-2g for the p-xylene-d6 sample, ensuring identical acquisition and processing parameters for a valid comparison.

Causality in Experimental Choices:

  • Solvent (CDCl₃): Deuterated chloroform is a common, relatively inert solvent for non-polar to moderately polar organic molecules.[5] Its deuterium signal is used for field-frequency locking, and its residual proton signal is well-characterized and does not interfere with the aromatic region of p-xylene.

  • Internal Standard (TMS): Tetramethylsilane is the universally accepted internal standard for ¹H NMR.[6] Its 12 equivalent protons give a sharp, intense signal at a high field (defined as 0.00 ppm), which does not overlap with most organic proton signals.

  • Concentration: A dilute concentration of ~10 mM is chosen to minimize intermolecular interactions that could influence chemical shifts.

Visualizing the Concepts

Workflow for Comparative NMR Analysis

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis pXylene p-Xylene dissolve_pX Dissolve in CDCl3 with TMS pXylene->dissolve_pX pXylene_d6 p-Xylene-d6 dissolve_d6 Dissolve in CDCl3 with TMS pXylene_d6->dissolve_d6 tube_pX Transfer to NMR Tube dissolve_pX->tube_pX tube_d6 Transfer to NMR Tube dissolve_d6->tube_d6 acquire_pX Acquire 1H Spectrum of p-Xylene tube_pX->acquire_pX acquire_d6 Acquire 1H Spectrum of p-Xylene-d6 tube_d6->acquire_d6 process_pX Process & Reference p-Xylene Spectrum acquire_pX->process_pX process_d6 Process & Reference p-Xylene-d6 Spectrum acquire_d6->process_d6 compare Compare Aromatic Proton Chemical Shifts process_pX->compare process_d6->compare

Caption: Workflow for comparing the ¹H NMR spectra of p-xylene and p-xylene-d6.

Magnetic Anisotropy in p-Xylene

G cluster_ring cluster_field cluster_current cluster_induced_field ring π-Electron Cloud current B0 B0->ring field_out Reinforces B₀ (Deshielding) field_in Opposes B₀ (Shielding) proton Aromatic Proton field_out->proton Higher Chemical Shift (Downfield)

Caption: Deshielding of aromatic protons due to the ring current effect in p-xylene.

Conclusion

The substitution of methyl protons with deuterium in p-xylene-d6 provides a clear, albeit subtle, demonstration of a secondary isotope effect in ¹H NMR spectroscopy. The expected upfield shift of the aromatic proton signal, though small, is a direct consequence of the electronic differences between the C-H and C-D bonds. For researchers in fields where precise structural elucidation is critical, understanding and being able to measure such nuanced effects is invaluable. This guide provides the theoretical framework and a robust experimental protocol to observe and validate this phenomenon, underscoring the power of high-resolution NMR in probing the fine details of molecular structure.

References

  • Biological Magnetic Resonance Bank. (n.d.). p-Xylene. BMRB Entry bmse000834. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • MRI Questions. (2015, February 12). Chemical Shift. Retrieved from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • University of Ottawa. (n.d.). Isotope shifts and other isotope effects. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Xylene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 2H NMR spectra of deuteriated p-xylene in the biphasic region of a.... Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. International Journal of Molecular Sciences, 23(8), 4196. [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectrum of 12 in a mixture of p-xylene-d10 and benzene.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, February 16). Why do aromatic compounds have an upfield shift upon coordination to metals?. Retrieved from [Link]

  • PubChem. (n.d.). p-Xylene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR upfield shifts in aromatic ring protons a and α/α'-and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S4. 1 H NMR spectra of compound 6 in CDCl3.. Retrieved from [Link]

Sources

Safety Operating Guide

P-XYLENE-ALPHA,ALPHA,ALPHA,ALPHA',ALPHA',ALPHA'-D6 Proper Disposal Procedures

[1]

Executive Safety Directive

P-Xylene-d6 (CAS: 25493-13-4) is a deuterated aromatic hydrocarbon primarily used as an NMR solvent. While chemically similar to non-deuterated p-xylene, its disposal requires specific attention to cost-control via segregation and misidentification prevention .[1]

IMMEDIATE ACTION REQUIRED:

  • Flammability: Flash point is ~25°C (77°F).[2] Ground all metal containers during transfer to prevent static discharge ignition.

  • Segregation: Strictly categorize as NON-HALOGENATED solvent waste. Mixing with halogenated solvents (e.g., Chloroform-d, DCM-d2) can increase disposal costs by 300-500%.[1]

  • Identification: Explicitly label as "Deuterated Xylene" or "p-Xylene-d6." Ensure waste handlers know this is NOT radioactive (a common misconception regarding isotopes).

Technical & Regulatory Profile

Effective disposal begins with accurate characterization. Use the data below for your Hazardous Waste determinations.

ParameterSpecificationRegulatory Implication
Chemical Name p-Xylene-d6Proper Shipping Name
CAS Number 25493-13-4Unique Identifier for Manifests
Parent CAS 106-42-3 (p-Xylene)Used for broad regulatory mapping
Flash Point ~25-27°C (Closed Cup)D001 (Ignitable Characteristic)
RCRA Code U239 (Commercial Chemical Product)F003 (Spent Solvent)EPA Hazardous Waste Classification
Solubility Immiscible in waterDo NOT dispose via sink/drain
Specific Gravity 0.86 g/mLFloats on water (Spill hazard)

Pre-Disposal Assessment: The Decision Matrix

Before designating p-Xylene-d6 as waste, evaluate the material state.[1] Deuterated solvents are high-value resources.

Recovery vs. Disposal[1]
  • High Volume (>500 mL): If the solvent is relatively pure (e.g., used for washing or rinsing clean NMR tubes), consider fractional distillation.[1] The boiling point difference between p-xylene (138°C) and common contaminants often allows for recovery of the deuterated material.

  • Low Volume / Contaminated: For standard NMR samples containing dissolved analytes, recovery is rarely cost-effective.[1] Proceed to the disposal protocol below.

Step-by-Step Disposal Protocol

Phase 1: Segregation (The "Golden Rule")

Objective: Prevent cross-contamination with halogenated waste.

  • Action: Designate a specific waste carboy labeled "NON-HALOGENATED ORGANIC SOLVENTS."

  • Causality: Waste incinerators require higher temperatures and scrubbers for halogenated compounds (to prevent dioxin/HCl formation). If you pour p-Xylene-d6 into a Chloroform waste bin, the entire bin is downgraded to "Halogenated," tripling the disposal cost.[1]

Phase 2: Container Selection

Objective: Maintain container integrity and prevent permeation.

  • Recommended:

    • Glass (Amber): Ideal for smaller volumes; prevents UV degradation of light-sensitive analytes in the solution.

    • Safety Cans (Type I): Stainless steel or coated metal with flame arrestors. Must be grounded.

  • Acceptable:

    • HDPE (High-Density Polyethylene): Acceptable for waste mixtures.

  • PROHIBITED:

    • LDPE (Low-Density Polyethylene): Xylenes cause swelling and permeation in LDPE over time.

    • Polystyrene: Xylene will dissolve this plastic immediately, causing a spill.[1]

Phase 3: Labeling & Accumulation

Objective: Compliance with EPA Satellite Accumulation Area (SAA) rules.

  • Labeling: Apply a hazardous waste label before the first drop enters the container.

  • Content Description: Write "p-Xylene-d6" and "Non-Halogenated Solvent."

  • Hazard Checkboxes: Check "Ignitable" and "Toxic."

  • Isotope Note: Add a clear note: "Stable Isotope - NON-RADIOACTIVE." This prevents delays if radiation safety officers scan the waste stream.

Phase 4: Waste Stream Workflow

The following diagram illustrates the logical flow for disposing of p-Xylene-d6 to ensure compliance and safety.

GStartWaste Generation:p-Xylene-d6 SampleCheckContamContains Halogens?(e.g., mixed with Chloroform, DCM)Start->CheckContamHaloWasteRoute to:HALOGENATED Waste StreamCheckContam->HaloWasteYesNonHaloWasteRoute to:NON-HALOGENATED Waste StreamCheckContam->NonHaloWasteNo (Pure or mixed with Acetone/Hexane)CostWarningWARNING: High Disposal CostHaloWaste->CostWarningContainerCheckContainer Compatibility CheckNonHaloWaste->ContainerCheckCompatibleGlass or HDPE CarboyContainerCheck->CompatibleApprovedIncompatibleLDPE / PolystyreneContainerCheck->IncompatibleAvoidLabelingLabeling:1. 'Flammable'2. 'Non-Radioactive'Compatible->LabelingPickupSchedule EHS PickupLabeling->Pickup

Figure 1: Decision logic for the segregation and packaging of p-Xylene-d6 waste streams.

Emergency Procedures (Spill Response)

Despite best practices, spills occur.[1] Xylene vapors are heavier than air and can travel to ignition sources.

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Wear Nitrile or Viton gloves (Latex provides poor resistance to Xylene).

  • Containment: Use activated charcoal or vermiculite spill pillows.

    • Note: Do not use standard paper towels for large spills; the high surface area increases evaporation and flammability risks.

  • Disposal of Debris: All spill cleanup materials must be bagged, sealed, and treated as hazardous chemical waste (Solid Debris contaminated with Flammables).

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 7929, p-Xylene. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Thermo Fisher Scientific. p-Xylene-d6 Safety Data Sheet (SDS). Retrieved from [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Solvents. Retrieved from [Link]

  • CP Lab Safety. Chemical Compatibility Chart (HDPE/LDPE/Glass). Retrieved from [Link]

×

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Reactant of Route 1
P-XYLENE-ALPHA,ALPHA,ALPHA,ALPHA',ALPHA',ALPHA'-D6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.